molecular formula C15H12F3NO B14138498 N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide

N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide

Cat. No.: B14138498
M. Wt: 279.26 g/mol
InChI Key: WVIDINQFUFSBNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-4’-trifluoromethylbiphenyl typically involves the reaction of 4’-trifluoromethylbiphenyl-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general procedure involves dissolving the amine in an appropriate solvent, such as tetrahydrofuran (THF), and then adding acetic anhydride dropwise while maintaining the reaction temperature at around 0°C . After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 2-Acetamino-4’-trifluoromethylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-4’-trifluoromethylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Acetamino-4’-trifluoromethylbiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamino-4’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with ion channels such as TRPA1 and TRPV1, which play key roles in pain signaling .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-10(20)19-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

WVIDINQFUFSBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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